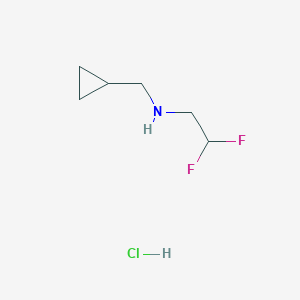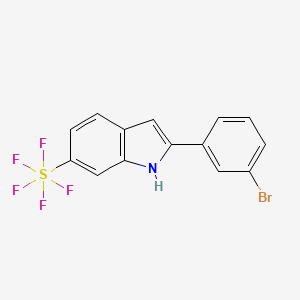
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group and a pentafluorosulfanyl group in the indole structure makes this compound particularly interesting for research and development in various scientific fields.
科学的研究の応用
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: Indole derivatives are known to interact with various biological targets, making them useful for studying enzyme inhibition, receptor binding, and other biological processes.
Material Science:
準備方法
The synthesis of 2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
For industrial production, the synthesis may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes.
化学反応の分析
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents for this reaction include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by a nucleophile, such as an amine or an alkoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Reduction reactions can also be performed to reduce the indole ring or other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can lead to the formation of brominated derivatives, while nucleophilic substitution with an amine can result in the formation of an amino-substituted indole.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromophenyl and pentafluorosulfanyl groups can enhance the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole can be compared with other indole derivatives, such as:
2-Phenylindole: Lacks the bromine and pentafluorosulfanyl groups, resulting in different chemical and biological properties.
2-(3-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(3-Bromophenyl)-1H-indole:
The presence of the pentafluorosulfanyl group in this compound makes it unique compared to other indole derivatives, as this group can significantly alter the compound’s electronic properties and reactivity.
特性
IUPAC Name |
[2-(3-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF5NS/c15-11-3-1-2-9(6-11)13-7-10-4-5-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGSHDVWSAFHFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF5NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

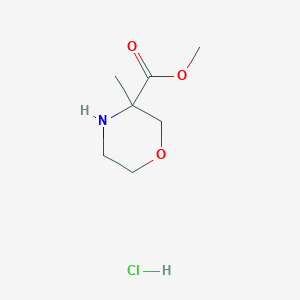
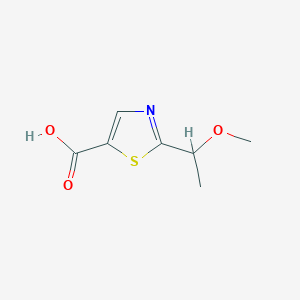
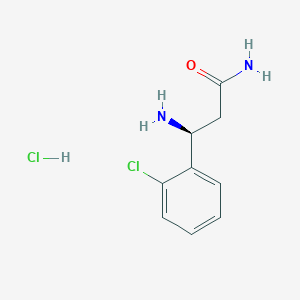
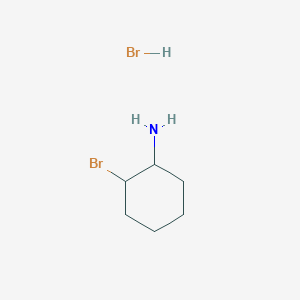
![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)
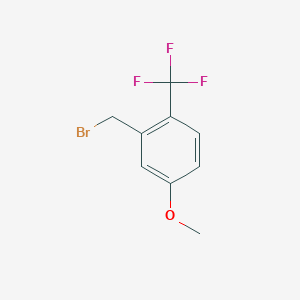
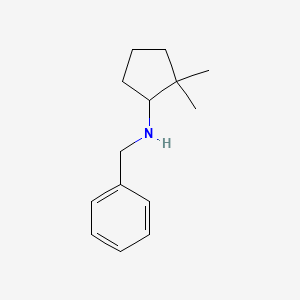
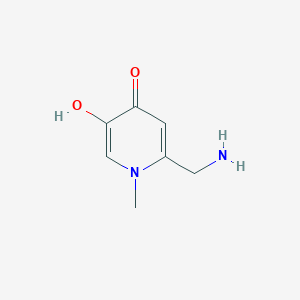
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
